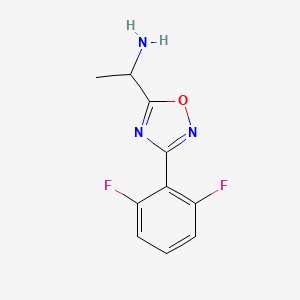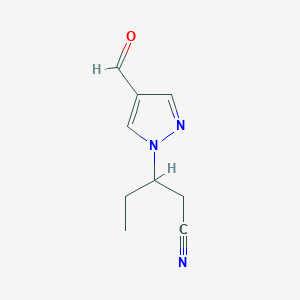
Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate is a complex organic compound with a unique structure that includes a morpholine ring substituted with tert-butyl, methyl, and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the formation of the morpholine ring through cyclization reactions, followed by the introduction of tert-butyl and methyl groups via alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl and methyl groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate is explored for its potential as a drug candidate. Its ability to interact with biological targets, such as receptors and enzymes, makes it a promising compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other materials.
Wirkmechanismus
The mechanism of action of ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In medicinal applications, it may act as an agonist or antagonist at receptor sites, modulating physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate
- ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxamide
- ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylic acid
Uniqueness
The uniqueness of ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate lies in its specific substitution pattern on the morpholine ring. This pattern imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C13H23NO5 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
4-O-tert-butyl 3-O-methyl (3R)-6,6-dimethylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m1/s1 |
InChI-Schlüssel |
OQAXKPFDEGWERL-SECBINFHSA-N |
Isomerische SMILES |
CC1(CN([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(CN(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Chlorothiazolo[5,4-B]pyridine](/img/structure/B11785982.png)







![6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786045.png)
